(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
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Description
The compound “5-(1H-Indol-3-ylmethylene)-1-p-tolyl-pyrimidine-2,4,6-trione” is a chemical entity that is part of the indole family . Indoles are recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs . The substituted indoles are useful not only as medicines but also as agrochemicals and functional materials .
Synthesis Analysis
The synthesis of similar compounds involves the use of highly reactive (1H-indol-3-yl)methyl electrophiles such as (1H-indol-3-yl)methyl halides as potential precursors for the synthesis of various indole derivatives . A method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine, which can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines, has been reported .Molecular Structure Analysis
The molecular structure of similar compounds has been established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the preparation of (1H-indol-3-yl)methyl electrophiles and their rapid generation and substitution in a microflow reactor have been reported . Another study reported the synthesis of a small library of 2-[(1H-indol-3-yl)methyl]-5-(alkylthio)-1,3,4-oxadiazoles starting from indole-3-acetic acid methyl ester and its 5-methyl-substituted derivative .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, X-ray powder diffraction analysis indicated the crystalline nature of the sample, and scanning electron microscopy (SEM) studies showed particles with crystalline needle-like habit .Mechanism of Action
While the exact mechanism of action for “5-(1H-Indol-3-ylmethylene)-1-p-tolyl-pyrimidine-2,4,6-trione” is not specified in the retrieved documents, similar compounds have shown promising biological activities. For example, a study reported that a thiazolidine derivative showed higher schistosomicide activity against S. mansoni due to the presence of the core bromo-indole .
Future Directions
The future directions in the research of similar compounds involve the development of new more potent agents. For instance, a study reported the synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine as a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-(4-methylphenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-12-6-8-14(9-7-12)23-19(25)16(18(24)22-20(23)26)10-13-11-21-17-5-3-2-4-15(13)17/h2-11,25H,1H3,(H,22,24,26)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWPAZPDEURDLU-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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